The compound is cataloged with the CAS number 898757-58-9 and has a molecular formula of C22H22N2O3, indicating it contains 22 carbon atoms, 22 hydrogen atoms, two nitrogen atoms, and three oxygen atoms. It is primarily synthesized for research purposes and has applications in drug development and materials science .
The synthesis of 2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile involves several steps that typically include the formation of the spirocyclic structure followed by the introduction of the benzoyl and benzonitrile functionalities.
The molecular structure of 2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile can be described using various chemical notation systems.
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4C#N
CPNMETFLBSWDJY-UHFFFAOYSA-N
The compound features a spirocyclic structure that contributes to its unique chemical properties. The presence of both a benzoyl group and a benzonitrile group suggests potential reactivity patterns typical of aromatic compounds.
2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile can undergo various chemical reactions due to its functional groups.
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for compounds like 2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile often involves interaction with biological targets such as enzymes or receptors.
Research indicates that this compound may act as an inhibitor or modulator within specific biochemical pathways, potentially affecting cellular processes related to cancer or microbial infections. Detailed studies are essential to elucidate these interactions fully.
The physical and chemical properties of 2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile are crucial for understanding its behavior in various environments.
These properties suggest that the compound is relatively stable under standard laboratory conditions but may require careful handling due to its complex structure.
The applications of 2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile span several fields:
This compound exemplifies how intricate organic molecules can play significant roles in advancing scientific research across multiple disciplines .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2